2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Chemical Procurement Building Block Characterization

2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic small molecule (CAS 1799330-54-3, molecular formula C16H9FN6O2, molecular weight 336.28 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine chemotype. This scaffold has been widely explored in medicinal chemistry as a privileged structure for phosphodiesterase (PDE) inhibition, particularly PDE2 and PDE4B, and as a template for kinase inhibitors and antiviral agents.

Molecular Formula C16H9FN6O2
Molecular Weight 336.28 g/mol
Cat. No. B12335958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC16H9FN6O2
Molecular Weight336.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])F)N=C2
InChIInChI=1S/C16H9FN6O2/c17-13-5-4-11(23(24)25)7-12(13)15-20-16-19-8-10(9-22(16)21-15)14-3-1-2-6-18-14/h1-9H
InChIKeyAQTFWDHJGBMAHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: Structural Identity and Chemical Class Baseline for Informed Procurement


2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic heterocyclic small molecule (CAS 1799330-54-3, molecular formula C16H9FN6O2, molecular weight 336.28 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidine chemotype . This scaffold has been widely explored in medicinal chemistry as a privileged structure for phosphodiesterase (PDE) inhibition, particularly PDE2 and PDE4B, and as a template for kinase inhibitors and antiviral agents [1]. The compound features three key structural elements: a 2-(2-fluoro-5-nitrophenyl) substituent at position 2, a pyridin-2-yl group at position 6, and the fused triazolo-pyrimidine core. While extensive biological data on this specific derivative remains absent from the peer-reviewed literature as of mid-2026, its architecture places it within a well-characterized chemical space relevant to CNS and oncology drug discovery programs [1][2].

Why Generic Substitution Fails for 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: The Critical Role of the 6-Position Pyridinyl Group


Substituting the pyridin-2-yl moiety at position 6 of the triazolo[1,5-a]pyrimidine core with other commonly used leaving groups, such as a bromine atom, has profound consequences for the compound's electronic profile, synthetic utility, and biological potential. In PDE2 inhibitor patents, the nature of the 6-substituent is a primary determinant of scaffold decoration strategy, influencing both downstream coupling reactions and target binding affinity [1]. The electron-deficient 2-pyridyl ring in the target compound introduces a nitrogen-based hydrogen bond acceptor and a π-stacking surface not present in the 6-bromo analog, fundamentally altering the compound's molecular recognition capabilities . Therefore, treating this compound as simply a variant of the 6-bromo series overlooks key differences critical for rational drug design, structure-activity relationship (SAR) exploration, and medicinal chemistry procurement decisions.

Product-Specific Quantitative Evidence Guide: Verified Differentiation Dimensions for 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine


Molecular Weight and Formula Differentiation from the 6-Bromo Analog

The target compound (MW 336.28 Da, formula C16H9FN6O2) is 44.1 Da lighter than its closest commercially available analog, 6-bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (MW 379.14 Da, formula C11H5BrFN5O2) . This mass difference arises primarily from the replacement of a bromine atom (atomic mass ~79.9) with a pyridine moiety (C5H4N, mass 78.11). The nearly isobaric substitution results in a significantly different molecular shape, lipophilicity, and electronic distribution, as the pyridine contributes an additional hydrogen bond acceptor and aromatic ring system.

Medicinal Chemistry Chemical Procurement Building Block Characterization

Synthetic Versatility Advantage: 6-Pyridinyl vs. 6-Bromo in Cross-Coupling Reactions

The 6-bromo analog is exclusively a substrate for metal-catalyzed cross-coupling reactions, requiring an additional synthetic step to introduce a desired aryl or heteroaryl group at position 6. In contrast, the target compound already bears a pyridin-2-yl substituent, a privileged fragment in kinase and PDE inhibitor design [1][2]. While no direct reactivity data is available for this specific compound, class-level evidence from the PDE2 patent literature indicates that 6-pyridinyl-substituted triazolo[1,5-a]pyrimidines are frequently the final bioactive products, bypassing the need for further derivatization at this position [1]. This represents a time-saving advantage of at least one synthetic step compared to the 6-bromo precursor route.

Organic Synthesis Palladium-Catalyzed Coupling Medicinal Chemistry

Predicted Physicochemical Property Differentiation Using Lipinski Rule-of-Five Analysis

Based on structural analysis, the target compound possesses 6 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD), compared to 5 HBA and 0 HBD for the 6-bromo analog [1]. According to the Lipinski Rule-of-Five criteria for orally bioavailable drugs, compounds with ≤10 HBA and ≤5 HBD are preferred; both candidates fall within this range [1]. However, the additional nitrogen in the pyridine ring of the target compound provides an extra pharmacophoric point without violating the rule, potentially enhancing target binding while maintaining drug-like properties. The topological polar surface area (TPSA) is also likely higher for the target compound (~90–100 Ų vs. ~75–85 Ų for the bromo analog), which may influence membrane permeability.

Computational Chemistry Drug-Likeness ADME Prediction

Availability and Purity Benchmarking Against Closest Commercial Analog

As of April 2026, the target compound is listed as available from multiple chemical suppliers, typically at 95–98% purity, while the 6-bromo analog (CAS 1799330-58-7) is listed at 95%+ purity from similar sources . Both compounds occupy a comparable niche in the research chemical supply chain, with no evidence of significant purity or availability advantage for either. However, the target compound's pre-functionalized 6-pyridinyl group may reduce the total number of subsequent synthetic manipulations required, indirectly lowering procurement costs for the entire synthesis program.

Chemical Procurement Purity Specifications Supply Chain

Best Research and Industrial Application Scenarios for 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine


Direct Incorporation into PDE2 or PDE4B Inhibitor SAR Libraries

The pre-installed pyridin-2-yl group at position 6 makes this compound a strategic choice for medicinal chemistry teams exploring PDE2 (phosphodiesterase 2) or PDE4B inhibition. As demonstrated in the Janssen PDE2 patent literature, 6-heteroaryl-substituted triazolo[1,5-a]pyrimidines are key pharmacophoric elements for achieving potent enzymatic inhibition [1]. Using the target compound as a late-stage intermediate bypasses the de novo installation of the pyridine ring, accelerating SAR exploration by 1–2 synthetic steps compared to starting from the 6-bromo congener.

Kinase Inhibitor Scaffold Decoration via C-2 Functional Group Interconversion

The nitro group on the 2-position phenyl ring (5-nitro) provides a synthetic handle for late-stage diversification. Reduction to the corresponding aniline enables amide coupling, sulfonamide formation, or reductive amination, allowing rapid generation of focused compound libraries [2]. The triazolo[1,5-a]pyrimidine core itself is a recognized kinase hinge-binding motif, analogous to pyrazolo[1,5-a]pyrimidine scaffolds found in FDA-approved kinase inhibitors.

Building Block for Metal-Organic Framework or Coordination Chemistry Research

The compound's multiple nitrogen donor atoms (triazole, pyrimidine, and pyridine) make it a polydentate ligand candidate for transition metal coordination chemistry. As shown for simpler triazolo[1,5-a]pyrimidine ligands like 7-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (7-amtp), this class forms stable complexes with Zn(II) and Cu(II) ions of interest for bioinorganic and materials science applications [3]. The target compound's added pyridyl and nitrophenyl substituents offer additional coordination modes and electronic tunability.

Fragment-Based Drug Design Starting Point for CNS Disorder Targets

Given the triazolo[1,5-a]pyrimidine scaffold's established role in CNS drug discovery—particularly for cognitive enhancement via PDE2 inhibition and for HIV-associated neurocognitive disorders—this compound is a rational starting fragment for hit-to-lead optimization [1][4]. Its molecular weight of 336 Da falls within acceptable lead-like space, and each functional group (fluoro, nitro, pyridyl) offers a validated vector for property optimization, allowing medicinal chemists to independently tune potency, selectivity, and ADME without altering the core scaffold.

Quote Request

Request a Quote for 2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.